Propargyl-PEG3-phosphonic acid: A Technical Guide for Researchers
Propargyl-PEG3-phosphonic acid: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-phosphonic acid is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and materials science. Its unique structure, featuring a terminal alkyne (propargyl group), a hydrophilic tri-polyethylene glycol (PEG3) spacer, and a phosphonic acid moiety, allows for a diverse range of applications. The propargyl group serves as a reactive handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific conjugation to azide-modified biomolecules or surfaces. The PEG3 spacer enhances aqueous solubility and reduces steric hindrance, which is often beneficial in biological systems. The phosphonic acid group provides a stable anchor for immobilization onto various metal oxide surfaces. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of Propargyl-PEG3-phosphonic acid, complete with experimental considerations and data presentation.
Chemical Properties and Data
Propargyl-PEG3-phosphonic acid is a versatile chemical tool with the following key characteristics:
| Property | Value | Reference |
| IUPAC Name | 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylphosphonic acid | [1] |
| Synonyms | Propargyl-PEG3-phosphonic acid | [1] |
| CAS Number | 1714139-62-4 | [2] |
| Molecular Formula | C₉H₁₇O₆P | [2] |
| Molecular Weight | 252.20 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid or solid | [3] |
| Solubility | Soluble in DMSO, DCM, water | [2] |
| Storage | -20°C | [2] |
Computed Physicochemical Properties
| Property | Value | Reference |
| XLogP3 | -1.9 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 6 | [1] |
| Rotatable Bond Count | 10 | [1] |
| Exact Mass | 252.07627526 g/mol | [1] |
| Monoisotopic Mass | 252.07627526 g/mol | [1] |
| Topological Polar Surface Area | 85.2 Ų | [1] |
| Heavy Atom Count | 16 | [1] |
Synthesis
Proposed Synthetic Pathway:
Detailed Methodologies for Key Synthetic Steps (General Protocols):
Step 1: Synthesis of Propargyl-PEG3-OH This precursor can be synthesized via a Williamson ether synthesis by reacting propargyl bromide with triethylene glycol in the presence of a base such as potassium hydroxide (B78521).[4]
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Materials: Triethylene glycol, propargyl bromide, potassium hydroxide (KOH), and a suitable solvent like dimethylformamide (DMF).
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Procedure:
-
Dissolve triethylene glycol and KOH in DMF.
-
Stir the mixture at room temperature.
-
Slowly add propargyl bromide to the solution.
-
Allow the reaction to proceed for several hours, monitoring by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
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Purify the crude product by column chromatography to obtain Propargyl-PEG3-OH.[4]
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Step 2: Tosylation of Propargyl-PEG3-OH to form Propargyl-PEG3-OTs The hydroxyl group of Propargyl-PEG3-OH is converted to a better leaving group, a tosylate, by reacting with tosyl chloride in the presence of a base.[5]
-
Materials: Propargyl-PEG3-OH, tosyl chloride, a base (e.g., pyridine (B92270) or triethylamine), and a solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve Propargyl-PEG3-OH in the solvent and cool to 0°C.
-
Add the base, followed by the dropwise addition of a solution of tosyl chloride in the same solvent.
-
Stir the reaction at 0°C and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Once complete, wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate under reduced pressure to yield Propargyl-PEG3-OTs.[5]
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Step 3: Michaelis-Arbuzov Reaction to form Propargyl-PEG3-diethyl phosphonate The tosylate is then reacted with triethyl phosphite in a Michaelis-Arbuzov reaction to form the diethyl phosphonate ester.
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Materials: Propargyl-PEG3-OTs and triethyl phosphite.
-
Procedure:
-
Heat a mixture of Propargyl-PEG3-OTs and an excess of triethyl phosphite.
-
The reaction is typically run neat at an elevated temperature (e.g., 120-150°C) for several hours.
-
Monitor the reaction by ³¹P NMR spectroscopy.
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After completion, remove the excess triethyl phosphite by vacuum distillation to obtain the crude Propargyl-PEG3-diethyl phosphonate.
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Step 4: Hydrolysis to Propargyl-PEG3-phosphonic acid The final step is the hydrolysis of the diethyl phosphonate ester to the phosphonic acid. This can be achieved using acidic conditions.[3][6][7]
-
Materials: Propargyl-PEG3-diethyl phosphonate and concentrated hydrochloric acid (HCl).
-
Procedure:
-
Reflux the diethyl phosphonate ester in concentrated HCl for several hours.[7]
-
Monitor the reaction by TLC or ³¹P NMR.
-
Upon completion, remove the water and excess HCl under reduced pressure to yield the final product, Propargyl-PEG3-phosphonic acid.
-
Alternatively, microwave-assisted hydrolysis with a stoichiometric amount of HCl in water can be a more efficient method.[6][8]
-
Experimental Protocols and Applications
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargyl group of Propargyl-PEG3-phosphonic acid readily participates in CuAAC reactions with azide-functionalized molecules to form a stable triazole linkage. This "click chemistry" reaction is widely used for bioconjugation.
General Protocol for CuAAC:
-
Materials:
-
Propargyl-PEG3-phosphonic acid
-
Azide-functionalized molecule (e.g., peptide, protein, or small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional, but recommended for biomolecules)
-
Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent (e.g., DMSO, DMF for stock solutions)
-
-
Procedure:
-
Prepare stock solutions of all reagents in appropriate solvents.
-
In a reaction vessel, combine the azide-functionalized molecule and Propargyl-PEG3-phosphonic acid in the desired buffer.
-
If using, add the copper-chelating ligand to the reaction mixture.
-
In a separate tube, pre-mix the CuSO₄ and sodium ascorbate solutions.
-
Initiate the reaction by adding the CuSO₄/sodium ascorbate mixture to the reaction vessel.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or as determined by optimization.
-
Monitor the reaction progress by LC-MS or other suitable analytical techniques.
-
Purification: The purification method will depend on the nature of the conjugated product.
-
For small molecules, purification can be achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
For proteins and peptides, size-exclusion chromatography (SEC) or affinity chromatography can be used to remove excess reagents.[9]
-
-
Surface Modification of Metal Oxides
The phosphonic acid moiety of Propargyl-PEG3-phosphonic acid serves as a robust anchor for the functionalization of various metal oxide surfaces, such as iron oxide, titanium dioxide, and zinc oxide.[5][10] This allows for the introduction of alkyne functionalities onto these materials, which can then be used for subsequent "click" reactions.
General Protocol for Surface Modification of Nanoparticles:
-
Materials:
-
Metal oxide nanoparticles (e.g., iron oxide nanoparticles)
-
Propargyl-PEG3-phosphonic acid
-
Solvent (e.g., deionized water, ethanol, or a mixture)
-
-
Procedure:
-
Disperse the metal oxide nanoparticles in the chosen solvent by sonication.
-
Prepare a solution of Propargyl-PEG3-phosphonic acid in the same solvent.
-
Add the linker solution to the nanoparticle dispersion.
-
Incubate the mixture for several hours to overnight at room temperature with gentle shaking.
-
Separate the functionalized nanoparticles from the excess linker by centrifugation.
-
Wash the nanoparticles several times with the solvent to remove any unbound linker.
-
Resuspend the functionalized nanoparticles in the desired buffer or solvent for further use.
-
Characterization: The successful functionalization can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the characteristic peaks of the linker, and thermogravimetric analysis (TGA) to quantify the amount of grafted linker.[5]
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Application in Proteolysis-Targeting Chimeras (PROTACs)
Propargyl-PEG3-phosphonic acid can be utilized as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[4][11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12] The PEG linker can improve the solubility and pharmacokinetic properties of the PROTAC, while the alkyne and phosphonic acid groups provide versatile handles for conjugation to the target-binding and E3 ligase-binding moieties.
Conceptual Signaling Pathway for a Generic PROTAC:
The synthesis of a PROTAC using this linker would involve a modular approach, where one end of the linker is attached to the target protein-binding ligand and the other end to the E3 ligase ligand, often utilizing click chemistry for one of the conjugation steps.[13]
Conclusion
Propargyl-PEG3-phosphonic acid is a valuable and versatile chemical tool for researchers in chemistry, biology, and materials science. Its trifunctional nature allows for a wide range of applications, from the precise bioconjugation of delicate biomolecules to the robust functionalization of material surfaces. The combination of a "clickable" alkyne, a solubilizing PEG spacer, and a strong surface-anchoring phosphonic acid group makes it an attractive linker for the development of advanced drug delivery systems, diagnostic probes, and functionalized nanomaterials. While detailed experimental data and specific synthesis protocols in the public domain are somewhat limited, the general methodologies outlined in this guide provide a solid foundation for its successful implementation in various research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Propargyl-PEG3-phosphonic acid, 1714139-62-4 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol) | MDPI [mdpi.com]
- 5. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. precisepeg.com [precisepeg.com]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. Surface Functionalization of Magnetic Iron Oxide Nanoparticles for MRI Applications – Effect of Anchoring Group and Ligand Exchange Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 13. rsc.org [rsc.org]
